fluorophenyl)methyl]amine
Description
Contextualization within Halogenated Aromatic Amine Chemistry
Halogenated aromatic amines are a class of organic compounds that feature a halogen atom and an amino group attached to an aromatic ring. rsc.orgrsc.org The introduction of a halogen, such as fluorine, into an aromatic amine can significantly alter its physical, chemical, and biological properties. researchgate.nettandfonline.com [(Fluorophenyl)methyl]amine, also known as fluorobenzylamine, is a prominent member of this class, where a fluorine atom is substituted on the phenyl ring of a benzylamine (B48309) molecule. drugbank.com
Significance in Organic Synthesis and Drug Discovery Research
[(this compound and its derivatives are valuable building blocks in organic synthesis and play a crucial role in the development of new pharmaceuticals. sigmaaldrich.comsigmaaldrich.com The strategic incorporation of fluorine can lead to compounds with enhanced biological activity. tandfonline.comresearchgate.net
In organic synthesis, fluorobenzylamines are used as precursors for more complex molecules. For instance, 4-fluorobenzylamine (B26447) has been utilized in the synthesis of tris-iron(III) chelates of 3-hydroxy-4-pyridinone ligands. sigmaaldrich.com The isomers of fluorobenzylamine serve as important intermediates in creating a diverse range of chemical structures.
In the realm of drug discovery, fluorinated benzylamine moieties are found in various compounds with potential therapeutic applications. Research has shown that certain fluorinated benzylamino enaminones exhibit significant anticonvulsant activity. nih.gov Furthermore, novel benzylamine derivatives, including fluorinated analogues, have been synthesized and evaluated for their anti-mycobacterium tuberculosis properties. openmedicinalchemistryjournal.com The ability of fluorine to modulate properties like lipophilicity and binding affinity makes these compounds attractive for developing new drugs. researchgate.netnih.gov For example, the [¹⁸F] radiolabelled version of 4-fluorobenzylamine is an important building block for synthesizing PET imaging agents, which are crucial for studying drug-target engagement in preclinical and clinical settings. researchgate.netsigmaaldrich.com
Overview of Research Trajectories for Fluorinated Benzylamine Derivatives
Current research on fluorinated benzylamine derivatives is exploring several promising avenues. One significant area of investigation is their use in catalysis and organometallic chemistry. For example, studies on the cyclomanganation of fluorinated benzylamines have provided insights into C–H bond activation, revealing a thermodynamic preference for ortho-metallation due to the fluorine substituent. whiterose.ac.uk
Another major research focus is the development of novel bioactive molecules. Scientists are designing and synthesizing new derivatives for a range of therapeutic targets. This includes the creation of potential treatments for epilepsy, tuberculosis, and other diseases. nih.govopenmedicinalchemistryjournal.com The synthesis of compounds like 3-(4-fluoro-3-(trifluoromethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enone, which has shown potent anticonvulsant effects, exemplifies this trend. nih.gov
Furthermore, research continues to explore new synthetic methodologies for the preparation of fluorinated benzylamines and their subsequent conversion into other valuable compounds. This includes the development of more efficient and selective fluorination and amination reactions. beilstein-journals.org The ongoing exploration of the chemical space around fluorinated benzylamines is expected to lead to the discovery of new materials and medicines with unique properties. researchgate.net
Data Tables
Table 1: Isomers of [(this compound
| Compound Name | Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Fluorobenzylamine | (2-Fluorophenyl)methanamine | 451-78-5 (for HCl salt) | C₇H₈FN | 125.14 |
| 3-Fluorobenzylamine | (3-Fluorophenyl)methanamine | 100-82-3 | C₇H₈FN | 125.14 |
| 4-Fluorobenzylamine | (4-Fluorophenyl)methanamine | 140-75-0 | C₇H₈FN | 125.14 |
Note: Data for the free base form is presented unless otherwise specified.
Table 2: Research Applications of Fluorobenzylamine Derivatives
| Derivative | Application Area | Research Finding | Reference |
| 3-(4-fluoro-3-(trifluoromethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enone | Medicinal Chemistry | Showed potent anticonvulsant activity in preclinical models. | nih.gov |
| 4-Fluorobenzylamine | Radiochemistry | Used as a building block for [¹⁸F]-labeled PET imaging agents. | sigmaaldrich.com |
| Fluorinated Benzylamines | Organometallic Chemistry | Substrates in manganese-catalyzed C-H bond activation studies, showing ortho-selectivity. | whiterose.ac.uk |
| 3-Ethoxy-2-hydroxy-N-(2-fluorophenyl)benzylamine | Medicinal Chemistry | Synthesized and evaluated for anti-mycobacterium tuberculosis activity. | openmedicinalchemistryjournal.com |
| 4-Fluorobenzylamine | Coordination Chemistry | Used in the synthesis of new tris-iron(III) chelates. | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(4-phenylmethoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO/c22-20-10-6-17(7-11-20)14-23-15-18-8-12-21(13-9-18)24-16-19-4-2-1-3-5-19/h1-13,23H,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSSEBHBVZCKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of Fluorophenyl Methyl Amine
Established Synthetic Routes to [(Fluorophenyl)methyl]amine and its Isomers
The foundational methods for synthesizing [(this compound and its ortho, meta, and para isomers rely on well-understood and widely applied reaction pathways. These include nucleophilic substitution on benzyl (B1604629) precursors and the reductive amination of carbonyl compounds.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of organic synthesis and provides a direct route to benzylamines. This approach involves the reaction of an electron-pair donor (the nucleophile) with an electron-pair acceptor (the electrophile) that contains a suitable leaving group. organic-chemistry.org
A primary method for synthesizing [(this compound involves the amination of a fluorobenzyl halide. In this SN2 reaction, an amine source acts as the nucleophile, attacking the benzylic carbon and displacing the halide leaving group. organic-chemistry.org The reactivity of the halogenated precursor is a critical factor, with the leaving group ability following the trend I > Br > Cl >> F. pdx.edu
Common aminating agents include:
Ammonia (B1221849): Using ammonia directly can lead to the formation of primary, secondary, and tertiary amines, making it sometimes difficult to control. youtube.com
Phthalimide (Gabriel Synthesis): A widely used method involves reacting the fluorobenzyl halide with potassium phthalimide. The resulting N-(fluorobenzyl)phthalimide is then cleaved, typically using hydrazine (B178648) hydrate (B1144303), to yield the primary amine. chemicalbook.comchemicalbook.comguidechem.com This method avoids over-alkylation and selectively produces the primary amine. For example, 4-fluorobenzylamine (B26447) can be synthesized from N-(4-fluorobenzyl)phthalimide and hydrazine hydrate in ethanol (B145695) with a yield of 56.5%. chemicalbook.com
Other Amines: Primary or secondary amines can be used to produce N-substituted [(this compound derivatives. google.com
The table below summarizes the Gabriel synthesis approach for 4-fluorobenzylamine.
| Starting Material | Reagent | Product | Yield |
| N-(4-fluorobenzyl)phthalimide | 80% Hydrazine Hydrate in Ethanol | 4-Fluorobenzylamine | 56.5% |
Data sourced from ChemicalBook. chemicalbook.com
The efficiency and outcome of nucleophilic substitution reactions are highly dependent on the chosen reaction conditions and solvent.
Solvent Effects: The choice of solvent is crucial in determining the reaction pathway (SN1 vs. SN2). libretexts.org
Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) are preferred for SN2 reactions. pdx.edumasterorganicchemistry.com These solvents solvate the cation but not the anion, leaving the nucleophile "free" and highly reactive. pdx.edu This leads to faster reaction rates for the backside attack characteristic of the SN2 mechanism. organic-chemistry.org
Polar protic solvents (e.g., water, methanol, ethanol) favor SN1 reactions because they can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding. libretexts.org While benzylic systems can undergo SN1 reactions due to the resonance-stabilized carbocation, for the synthesis of primary amines like [(this compound from primary benzyl halides, conditions favoring the SN2 pathway are generally chosen to avoid side reactions. asccollegekolhar.in
Reaction Conditions: Temperature and concentration also play significant roles. Higher temperatures can increase reaction rates but may also promote elimination side reactions. The concentration of reactants influences the reaction kinetics, which are second-order for SN2 reactions (Rate = k [RX] [Nu]). pdx.edu
Reductive Amination Strategies
Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. wikipedia.org This process involves two key steps: the formation of an imine or enamine from a fluorobenzaldehyde or a fluorophenyl ketone and an amine, followed by the in-situ reduction of this intermediate. masterorganicchemistry.com
A key advantage of this method is its ability to avoid the over-alkylation issues common in direct alkylation of amines. masterorganicchemistry.com The reaction can be performed as a one-pot synthesis where the carbonyl compound, amine, and reducing agent are combined. wikipedia.org
Common reducing agents for this transformation include:
Sodium Borohydride (NaBH₄): A common and effective reducing agent. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is selective for the reduction of the protonated imine (iminium ion) over the starting ketone or aldehyde, allowing the reaction to be carried out efficiently at mildly acidic pH. masterorganicchemistry.comyoutube.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent for reductive aminations. masterorganicchemistry.comorganic-chemistry.org
Catalytic Hydrogenation: Hydrogen gas with a metal catalyst (e.g., Palladium, Platinum, or Nickel) can also be used to reduce the imine intermediate. wikipedia.org A patented method for preparing p-fluorobenzylamine uses p-fluorobenzaldehyde with ammonia and hydrogen gas in the presence of a nano nickel catalyst. This method reports significantly higher yields and purity compared to using a Raney nickel catalyst. google.com
The following table compares the effectiveness of different catalysts in the reductive amination of p-fluorobenzaldehyde.
| Catalyst | Yield | Purity |
| Nano Nickel | >95% | >99% |
| Raney Nickel | 75-79% | <97% |
Data sourced from Google Patents. google.com
Deprotection Strategies for Amine Synthesis
In multi-step syntheses, it is often necessary to protect the amine functionality to prevent it from undergoing undesired side reactions. nih.gov The protecting group is then removed in a later step to reveal the free amine. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal. nih.gov
Common amine protecting groups and their deprotection methods include:
Phthalimide: As mentioned in the Gabriel synthesis, this group is typically removed by hydrazinolysis (reacting with hydrazine). chemicalbook.comchemicalbook.com
tert-Butyloxycarbonyl (Boc): A very common protecting group in organic synthesis. The Boc group is stable to many reaction conditions but is easily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comfishersci.co.uk
Carbobenzyloxy (Cbz): The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation (e.g., H₂ with a Palladium catalyst). masterorganicchemistry.comlibretexts.org
9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is readily removed by treatment with a base, such as piperidine. libretexts.org
The selection of a protecting group allows for "orthogonal protection," a strategy where multiple different protecting groups can be removed selectively without affecting the others. libretexts.org
| Protecting Group | Deprotection Reagent/Condition |
| Phthalimide | Hydrazine Hydrate |
| Boc (tert-Butyloxycarbonyl) | Strong Acid (e.g., TFA, HCl) |
| Cbz (Carbobenzyloxy) | Catalytic Hydrogenation (H₂, Pd/C) |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) |
Data sourced from Master Organic Chemistry and Chemistry LibreTexts. masterorganicchemistry.comlibretexts.org
Advanced Synthetic Techniques for Substituted [(this compound Derivatives
Beyond the classical methods, advanced techniques have been developed to synthesize more complex and substituted [(this compound derivatives. These methods often offer improved efficiency, selectivity, or functional group tolerance.
One area of development is in transition-metal-catalyzed C-N bond formation reactions. For instance, copper-catalyzed amination reactions have been developed for aryl bromides that are tolerant of base-sensitive functional groups. While typically applied to aryl halides, the principles can be extended to create more complex amine structures. nih.gov Similarly, rhodium-catalyzed amination of aryl halides with amines has been shown to have a wide substrate scope and high functional group tolerance. organic-chemistry.org
Flow chemistry is another advanced technique being applied to amination reactions. For example, a continuous flow process using a gas-permeable Teflon tube-in-tube reactor has been developed for the amination of heteroaryl chlorides using aqueous ammonia. This method provides a greener and safer alternative to using ammonia gas directly. novartis.com These modern approaches enable the synthesis of highly functionalized molecules containing the [(this compound core, which are valuable for drug discovery and materials science.
Coupling Reactions in Synthesis
Coupling reactions are fundamental in forming the carbon-carbon and carbon-nitrogen bonds that constitute the [(this compound scaffold. Palladium-catalyzed cross-coupling reactions are particularly prominent in this field.
One key approach involves the palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides. nih.gov This method is valuable for creating fluorinated anilines, where the electron-withdrawing nature of the fluoroalkyl group enhances the metabolic stability of the resulting molecule. nih.gov The reaction conditions are often mild, utilizing weaker bases like potassium phenoxide (KOPh) to accommodate the instability of the fluoroalkylaniline products under typical C-N coupling conditions that employ strong bases and high temperatures. nih.gov The use of ligands such as AdBippyPhos with a palladium precursor like [Pd(allyl)Cl]₂ has proven effective, allowing for low catalyst loadings. nih.gov
Another significant strategy is the Negishi cross-coupling reaction. This involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. Jackson and co-workers demonstrated the synthesis of a variety of phenylalanine derivatives, including fluorinated analogues, through the Negishi cross-coupling of aryl halides with zinc homoenolates of protected (R)-iodoalanine, catalyzed by Pd(0). nih.gov This method provides a direct route to protected fluorinated phenylalanines. nih.gov
The Hiyama cross-coupling, which pairs organosilanes with organic halides catalyzed by a transition metal, also presents a viable pathway. mdpi.com This reaction is noted for its ability to form carbon-carbon bonds with good yields and high enantioselectivities. mdpi.com Recent advancements have focused on developing more efficient catalyst systems, including the use of palladium acetate (B1210297) with ligands like XPhos for coupling aryl mesylates with arylsilanes. mdpi.com
These coupling reactions represent versatile tools for chemists to construct the core structure of [(this compound and its analogues, allowing for the introduction of the fluorophenyl group onto the amine-containing side chain. The choice of a specific coupling strategy often depends on the desired substitution pattern and the available starting materials.
Stereoselective Synthesis Approaches
The synthesis of chiral fluorinated amines is of high importance in medicinal chemistry, as the stereochemistry of a molecule can significantly influence its biological activity. A prominent strategy for the stereoselective synthesis of these compounds involves the use of N-tert-butylsulfinyl imines. nih.gov This method is favored due to its high stereoselectivity, broad substrate scope, and operational simplicity. nih.gov
Two main strategies are employed using this chiral auxiliary:
Stereoselective addition or asymmetric reduction of fluorinated N-tert-butylsulfinyl imines: In this approach, a fluorinated ketone or aldehyde is first condensed with N-tert-butylsulfinamide to form the corresponding N-tert-butylsulfinyl imine. Subsequent stereoselective addition of a nucleophile or asymmetric reduction of the imine bond leads to the formation of the chiral amine with high diastereoselectivity. The chiral auxiliary can then be readily cleaved under acidic conditions to yield the desired enantiomerically enriched fluorinated amine.
Asymmetric addition of fluorinated reagents to non-fluorinated N-tert-butylsulfinyl imines: This alternative strategy involves the addition of a fluorinated nucleophile to an N-tert-butylsulfinyl imine derived from a non-fluorinated aldehyde or ketone. This approach is particularly useful when the required fluorinated carbonyl compound is not readily available. nih.gov
The utility of N-tert-butylsulfinyl imines in directing stereochemistry has made them a valuable tool in the synthesis of enantiomerically pure [(this compound derivatives.
Continuous Flow Reactor Applications in Production
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. mit.edunih.gov In a continuous flow system, reactants are pumped through a reactor where the chemical transformation occurs, and the product is continuously collected. mit.edumit.edu The residence time, which is the time the reaction mixture spends in the reactor, is controlled by the flow rates and the reactor volume. mit.edu
For the production of amines and their derivatives, continuous flow hydrogenation is a particularly relevant application. For instance, the reduction of a nitro group in a halogen-substituted aromatic ring, which can be challenging in batch synthesis due to competing side reactions like dehalogenation, can be performed with high chemoselectivity in a continuous flow reactor. nih.gov Using a packed-bed reactor with a catalyst like Raney nickel, high throughput can be achieved with short contact times under mild conditions of temperature and pressure, enhancing process safety. nih.gov
The synthesis of various building blocks for pharmaceuticals has been successfully demonstrated using continuous flow systems. For example, the generation of ketone starting materials through the addition of a Grignard reagent to a Weinreb amide has been achieved in high yield and purity on a significant scale in a matter of hours. nih.gov Telescoping multiple reaction steps in a continuous flow setup, where the output of one reactor directly feeds into the next, can significantly streamline a synthesis and reduce manual handling and purification steps. nih.gov
While specific examples for the continuous flow production of [(this compound are not extensively detailed in the provided context, the principles and successful applications in the synthesis of structurally related amines and pharmaceutical intermediates strongly suggest its applicability. The careful optimization of parameters such as flow rate, temperature, pressure, and catalyst choice would be crucial for developing an efficient continuous flow process for [(this compound production. mdpi.com
Preparation of Isotopically Labeled [(this compound
Isotopically labeled compounds are indispensable tools in various fields of scientific research, including drug metabolism studies, mechanistic investigations, and medical imaging. The synthesis of isotopically labeled [(this compound, specifically with deuterium (B1214612) and fluorine-18, enables a deeper understanding of its biological fate and allows for its use as a radiotracer.
Synthesis of Deuterated Analogs
Deuterium labeling, where one or more hydrogen atoms in a molecule are replaced by deuterium, is a common strategy in pharmaceutical research to study metabolic pathways and reaction mechanisms. The synthesis of deuterated methylamine (B109427) and dimethylamine, which can serve as key intermediates for the preparation of deuterated [(this compound, has been a focus of research. semanticscholar.orgresearchgate.net
A practical method for preparing deuterated methylamine involves using a protected benzylamine (B48309), such as Boc-benzylamine, as the starting material. semanticscholar.orgresearchgate.net The synthesis can be outlined as follows:
Deuteromethylation: Boc-benzylamine is reacted with a deuterated methylation reagent, such as deuterated methyl tosylate (TsOCD₃), in the presence of a base like sodium hydride. This step introduces the deuterated methyl group onto the nitrogen atom.
Deprotection and Debenzylation: The Boc protecting group is removed under acidic conditions. Subsequently, the benzyl group is cleaved via hydrogenation using a palladium on carbon (Pd/C) catalyst. This final step yields the deuterated methylamine, typically as a hydrochloride salt. semanticscholar.orgresearchgate.net
This method offers good yields and involves straightforward purification steps. semanticscholar.orgresearchgate.net An alternative approach for deuteration is through deuterodeamination of primary amines, which utilizes deuterium oxide (D₂O) as the deuterium source. nih.gov This method is characterized by mild reaction conditions and rapid completion. nih.gov
The following table summarizes a synthetic route to deuterated methylamine hydrochloride:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Boc-benzylamine, TsOCD₃ | Sodium hydride | N-Boc-N-(methyl-d₃)-benzylamine |
| 2 | N-Boc-N-(methyl-d₃)-benzylamine | Acid | N-(methyl-d₃)-benzylamine hydrochloride |
| 3 | N-(methyl-d₃)-benzylamine hydrochloride | H₂, 5% Pd/C, MeOH, 40°C | Methan-d₃-amine hydrochloride |
This table is based on the synthetic methodology described by Liu et al. semanticscholar.org
Incorporation of Fluorine-18 for Radiotracer Research
Fluorine-18 (¹⁸F) is a positron-emitting radionuclide widely used in Positron Emission Tomography (PET) imaging. nih.gov Its favorable half-life of approximately 109.8 minutes allows for multi-step syntheses and extended imaging sessions. nih.govnih.gov The incorporation of ¹⁸F into molecules like [(this compound enables their use as radiotracers to visualize and quantify biological processes in vivo.
The synthesis of ¹⁸F-labeled compounds typically begins with the production of [¹⁸F]fluoride via proton bombardment of ¹⁸O-enriched water in a cyclotron. nih.govopenmedscience.com This aqueous [¹⁸F]fluoride is then used as a nucleophile in subsequent labeling reactions. The synthesis of an ¹⁸F-labeled radiotracer often involves several key steps, which are frequently automated to ensure reproducibility and radiation safety. openmedscience.com
A common strategy for labeling molecules with ¹⁸F is nucleophilic aromatic substitution on an activated aromatic ring. For the synthesis of a radiotracer like [¹⁸F]FS1P1, a multi-step, one-pot procedure has been developed starting from an ortho-nitrobenzaldehyde precursor. nih.gov The key steps in such a synthesis can be summarized as:
Nucleophilic Radiofluorination: The precursor is reacted with [¹⁸F]fluoride to replace a leaving group (e.g., a nitro group) with the ¹⁸F atom. Additives like tertiary amines can be crucial for achieving high radiochemical yields. nih.gov
Further Transformations: The resulting ¹⁸F-labeled intermediate undergoes a series of chemical modifications in the same reaction vessel. These can include reductive amination reactions to build the amine side chain.
Hydrolysis and Purification: A final hydrolysis step may be required to unmask a functional group or remove a protecting group. The crude radiotracer is then purified using High-Performance Liquid Chromatography (HPLC) to ensure high chemical and radiochemical purity. nih.gov
The entire process, from the production of [¹⁸F]fluoride to the final formulation of the radiotracer, must be completed within a few half-lives of ¹⁸F. The quality control of the final product is critical, with parameters such as radiochemical yield, purity, and molar activity being carefully measured. nih.gov
The following table provides an overview of a multi-step synthesis for an ¹⁸F-labeled radiotracer:
| Step | Description | Key Reagents/Conditions | Outcome |
| 1 | Nucleophilic Radiofluorination | ortho-nitrobenzaldehyde precursor, [¹⁸F]KF, TMEDA | ortho-[¹⁸F]fluorobenzaldehyde |
| 2 | Reductive Aminations | Two consecutive reactions | ¹⁸F-labeled intermediate with amine side chain |
| 3 | Hydrolysis | Aqueous sodium hydroxide | Crude [¹⁸F]FS1P1 |
| 4 | Purification | Reverse-phase HPLC | Pure [¹⁸F]FS1P1 |
This table is a generalized representation based on the synthesis of [¹⁸F]FS1P1. nih.gov
Chemical Reactivity and Derivatization of Fluorophenyl Methyl Amine
Amine Group Reactivity and Functionalization
The lone pair of electrons on the nitrogen atom of the primary amine group makes it both nucleophilic and basic, allowing for a variety of functionalization reactions.
N-Alkylation Reactions for Complex Amine Derivatives
N-alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, typically an alkyl halide. The primary amine of [(fluorophenyl)methyl]amine can react with alkyl halides to form secondary amines. However, this reaction is often difficult to control in a laboratory setting as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to subsequent reactions that can produce tertiary amines and even quaternary ammonium (B1175870) salts.
Industrially, N-alkylation is more commonly achieved using alcohols as alkylating agents in the presence of catalysts that facilitate the removal of the hydroxyl group. nih.gov For cleaner, more selective alkylation on a lab scale, reductive amination is a preferred method. This involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced to the desired secondary or tertiary amine.
Table 1: Examples of N-Alkylation Reactions
| Reactant 1 | Reactant 2 | Product Type | Significance |
|---|---|---|---|
| [(this compound | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine | Direct but can lead to overalkylation. |
| [(this compound | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine | Provides higher selectivity and yield (Reductive Amination). |
| [(this compound | Alcohol + Catalyst | Secondary/Tertiary Amine | Atom-economical industrial method. nih.gov |
Acylation Reactions and Amide Formation
The reaction of the primary amine group of [(this compound with acylating agents, such as acyl chlorides or acid anhydrides, leads to the formation of stable amide bonds. guidechem.com This is a fundamental transformation in organic chemistry. The reaction is typically exothermic and proceeds readily, often in the presence of a base to neutralize the acidic byproduct (e.g., HCl). google.com
Direct condensation with carboxylic acids is also possible but generally requires high temperatures (above 160°C) or the use of coupling agents or catalysts to activate the carboxylic acid. researchgate.net These methods are crucial for synthesizing a wide range of complex molecules.
Table 2: Common Acylation Reactions for Amide Formation
| Amine | Acylating Agent | Product | Key Conditions/Features |
|---|---|---|---|
| [(this compound | Acyl Chloride (R-COCl) | N-[(Fluorophenyl)methyl]amide | Often requires a base (e.g., pyridine, triethylamine). |
| [(this compound | Acid Anhydride ((RCO)₂O) | N-[(Fluorophenyl)methyl]amide | Generally a clean reaction with a carboxylic acid byproduct. |
| [(this compound | Carboxylic Acid (R-COOH) | N-[(Fluorophenyl)methyl]amide | Requires high heat or coupling agents (e.g., DCC, EDC). researchgate.net |
Oxidation and Reduction Pathways of the Amine Moiety
The amine group in [(this compound is in a reduced state. Further reduction is not a typical pathway for this functional group.
Conversely, the amine can be oxidized. The oxidation of benzylamines can proceed through several pathways depending on the oxidant and reaction conditions. A common outcome is the formation of an imine (N-benzylidenebenzylamine) via the oxidative coupling of two benzylamine (B48309) molecules. acs.org Further oxidation or hydrolysis of the intermediate imine can lead to the formation of benzaldehyde (B42025) or benzonitrile. researchgate.netresearchgate.net Enzymatic oxidation, for instance by copper amine oxidases, also converts benzylamine to benzaldehyde. nih.gov
Aromatic Ring Functionalization and Substitution Reactions
The fluorine atom on the phenyl ring significantly influences its reactivity, particularly in electrophilic aromatic substitution reactions.
Electronic Effects of Fluorine on Reactivity
The fluorine atom exerts two opposing electronic effects on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R).
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the ring through the sigma bond, deactivating the ring towards electrophilic attack compared to benzene (B151609).
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pi-system of the benzene ring, increasing the electron density, particularly at the ortho and para positions.
Table 3: Comparison of Electronic Effects of Halogens on an Aromatic Ring
| Halogen | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Effect |
|---|---|---|---|---|
| -F | Strong | Moderate | Deactivating (less than Cl, Br, I) | ortho, para |
| -Cl | Strong | Weak | Deactivating | ortho, para |
| -Br | Strong | Weak | Deactivating | ortho, para |
| -I | Strong | Weak | Deactivating | ortho, para |
Halogen Exchange and Substitution Reactions
Replacing the fluorine atom on the aromatic ring is challenging due to the high strength of the carbon-fluorine (C-F) bond, which is the strongest single bond to carbon. kaibangchem.comchem8.org
Nucleophilic aromatic substitution (SNAr) on unactivated fluoroarenes is difficult. kaibangchem.comnih.gov Such reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the fluorine to stabilize the negatively charged intermediate (Meisenheimer complex). Without such activating groups, forcing conditions are necessary. However, recent advances in organic photoredox catalysis have enabled the nucleophilic defluorination of unactivated fluoroarenes under milder conditions. nih.gov
While direct exchange of fluorine for other halogens is difficult, C-F bond activation can be achieved using potent reagents like strong Lewis acids (e.g., boron trihalides) or certain transition metal complexes, though these methods are not trivial. bohrium.comacs.org
Role as a Versatile Synthetic Intermediate and Building Block
[(this compound and its derivatives are recognized as versatile compounds with significant applications in pharmaceutical research and the synthesis of complex organic molecules. nih.gov The presence of a fluorinated aromatic ring and a primary amine functional group within the same structure makes it a valuable asset for developing new materials and fine chemicals. nih.gov This unique structure contributes to its utility as a building block in the creation of novel therapeutic agents, particularly in oncology and neuropharmacology. nih.gov The hydrochloride salt form of these amines often enhances solubility, making them ideal candidates for various biological assays and synthesis processes. nih.gov Their stability and reactivity profile, including the ability to participate in diverse chemical reactions like amination and coupling processes, allow for efficient integration into a wide array of synthetic pathways. nih.gov
Precursor in Heterocyclic Compound Synthesis
The [(this compound scaffold is a key precursor in the synthesis of various heterocyclic compounds, which form the core of many pharmaceutically active molecules. A notable example is its use in the construction of the quinazoline (B50416) ring system. Research has demonstrated that substituted (2-bromophenyl)methylamines, which can include a fluoro-substituent on the phenyl ring, serve as readily available starting materials for quinazoline derivatives. organic-chemistry.org
In a copper-catalyzed cascade reaction, a (2-bromophenyl)methylamine derivative reacts with an amidine hydrochloride. organic-chemistry.orgnih.gov This process involves a sequence of an intermolecular N-arylation, followed by an intramolecular nucleophilic substitution and subsequent aerobic oxidation to yield the final quinazoline product. organic-chemistry.org This method is efficient and utilizes an inexpensive catalyst, making it a practical strategy for synthesizing this important class of heterocycles. organic-chemistry.org
| Reactants | Catalyst/Reagents | Product Class | Reaction Type | Reference |
|---|---|---|---|---|
| (2-Bromophenyl)methylamine derivative, Amidine hydrochloride | CuBr (catalyst), K3PO4 (base), O2 (oxidant) | Substituted Quinazolines | Cascade (N-arylation, Cyclization, Oxidation) | organic-chemistry.orgnih.gov |
Building Block for Polyamine Conjugates
The primary amine group of [(this compound makes it a suitable building block for the synthesis of polyamine conjugates. Polyamines are polycationic molecules that play crucial roles in cell growth and differentiation, and their transport systems are often upregulated in cancer cells. nih.gov This characteristic is exploited by conjugating polyamines to bioactive molecules to enhance their uptake into target cells. nih.govmdpi.com
The synthesis of these conjugates often involves the strategic use of protecting groups to allow for regioselective functionalization. researchgate.net The amine can be acylated or alkylated to extend the polyamine chain or to link it to another molecular entity. researchgate.net For instance, polyamines have been conjugated to molecules like porphyrins for potential use in boron neutron capture therapy (BNCT) and to DNA intercalators such as naphthalimides and 1,4-naphthoquinones to create targeted anticancer agents. nih.govmdpi.com The [(this compound moiety can serve as an initial block or be incorporated into a longer polyamine chain that is then attached to a therapeutic agent. mdpi.comresearchgate.net
| Bioactive Molecule | Conjugated Polyamine Type | Therapeutic Goal | Reference |
|---|---|---|---|
| Porphyrin | Spermine derivatives | Boron Neutron Capture Therapy (BNCT) | nih.gov |
| Naphthalimide | Various polyamines | Anticancer (DNA Intercalation) | mdpi.com |
| 1,4-Naphthoquinone | Various polyamines | Anticancer (Topoisomerase II-α inhibition) | mdpi.com |
| Flavonoid | Various polyamines | Anticancer | mdpi.com |
Intermediate in Kinase Inhibitor Synthesis
The [(this compound structure provides key features—a fluorinated phenyl ring and a reactive amine—that are integral to many small molecule kinase inhibitors. nih.gov Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a major class of therapeutic drugs. nih.gov The fluorine atom can enhance metabolic stability and binding affinity, while the amine group serves as a crucial handle for covalently linking the fluorophenyl moiety to the main heterocyclic scaffold of the inhibitor. nih.gov
Many kinase inhibitors are based on heterocyclic cores like quinazoline or pyrimidine (B1678525). nih.govmdpi.com For example, several FDA-approved tyrosine kinase inhibitors, such as gefitinib (B1684475) and afatinib, feature an N-(fluorophenyl)quinazoline core. nih.gov While many of these are derived from fluoro-anilines, the [(this compound intermediate offers an alternative synthetic route where the methyl group acts as a spacer. The amine can participate in nucleophilic aromatic substitution reactions to connect to a chloro-substituted pyrimidine or quinazoline ring, a common step in the synthesis of these inhibitors. nih.gov This makes [(this compound a valuable intermediate for building the complex architectures of potent and selective kinase inhibitors.
| Kinase Target Family | Core Heterocycle | Role of [(this compound Intermediate | Reference |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Quinazoline | Provides fluorophenyl group via reaction with the 4-chloroquinazoline (B184009) core. | nih.gov |
| Aurora Kinases | Pyrimidine | Provides fluorophenyl group via nucleophilic substitution on a dichloropyrimidine intermediate. | |
| Cyclin-Dependent Kinases (CDKs) | Pyrrolo[2,3-d]pyrimidine | Source of the substituted amine at the C2 position of the pyrimidine ring. |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 1-(4-fluorophenyl)methanamine. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each nucleus.
The ¹H NMR spectrum of 1-(4-fluorophenyl)methanamine displays characteristic signals corresponding to its aromatic, benzylic, and amine protons. The aromatic region typically presents as a complex multiplet system due to proton-proton and proton-fluorine couplings. The two protons ortho to the fluorine (H-3, H-5) and the two protons meta to the fluorine (H-2, H-6) are chemically equivalent but magnetically non-equivalent, forming an AA'BB' system that is further split by the ¹⁹F nucleus.
The benzylic (CH₂) protons typically appear as a singlet, as there are no adjacent protons to induce splitting. The chemical shift of these protons is influenced by the adjacent electron-withdrawing phenyl ring and the nitrogen atom. sathibhu.org The amine (NH₂) protons usually appear as a broad singlet, a characteristic feature resulting from rapid chemical exchange and quadrupolar broadening from the nitrogen atom.
In derivatives, the chemical shifts and coupling constants of the 4-fluorobenzyl moiety remain characteristic. For example, in an imine derivative, the aromatic protons meta to the fluorine (ortho to the CH₂ group) appear as a doublet of doublets around δ 7.30 ppm, while the protons ortho to the fluorine show as a triplet near δ 7.03 ppm. ub.edu The key coupling constants observed in such a derivative are approximately J(H-H) = 8.2-8.7 Hz and J(H-F) = 5.4-8.7 Hz. ub.edu The methylene (B1212753) protons of the fluorobenzyl group are consistently observed around δ 4.75-4.77 ppm. sathibhu.orgub.edu
Table 1: Predicted ¹H NMR Spectral Data for 1-(4-fluorophenyl)methanamine
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| NH₂ | Variable (e.g., 1.5-2.5) | Broad Singlet (br s) | - |
| CH₂ | ~3.8 | Singlet (s) | - |
| Ar-H (ortho to CH₂) | ~7.2-7.3 | Multiplet (m) or Doublet of Doublets (dd) | J(H-H) ≈ 8.5, J(H-F) ≈ 5.4 |
| Ar-H (ortho to F) | ~7.0-7.1 | Multiplet (m) or Triplet (t) | J(H-H) ≈ 8.7, J(H-F) ≈ 8.7 |
The ¹³C NMR spectrum provides definitive confirmation of the carbon skeleton. A key feature is the large one-bond coupling constant (¹JCF) for the carbon atom directly bonded to fluorine (C-4), which is a diagnostic signal. The other aromatic carbons also exhibit smaller two- and three-bond couplings to the fluorine atom.
In a dithiocarbamate (B8719985) derivative containing the 4-fluorobenzyl group, the methylene carbon signal appears at δ 52.59 ppm. sathibhu.org The aromatic carbons display signals in the δ 115-163 ppm range, with the carbon attached to fluorine showing a characteristic large splitting pattern. sathibhu.org For instance, in a related structure, the C-F carbon signal appears as a doublet with a coupling constant of J = 249.1 Hz, while other aromatic carbons show smaller doublet splittings (J = 5-19 Hz). semanticscholar.org The signals for the aromatic carbons are typically found at approximately δ 162 ppm (C-F), δ 130 ppm (CH ortho to CH₂), and δ 115 ppm (CH ortho to F). sathibhu.orgsemanticscholar.org
Table 2: Predicted ¹³C NMR Spectral Data for 1-(4-fluorophenyl)methanamine
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) |
| CH₂ | ~45 | Singlet | - |
| C1 (ipso-CH₂) | ~135 | Doublet | ~3-4 |
| C2/C6 (ortho to CH₂) | ~129-130 | Doublet | ~8 |
| C3/C5 (ortho to F) | ~115 | Doublet | ~21 |
| C4 (ipso-F) | ~162 | Doublet | ~245 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of 1-(4-fluorophenyl)methanamine (125.14 g/mol ) and offers insight into its structural stability through fragmentation analysis. sathibhu.org In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 125.
The fragmentation pattern is typically dominated by cleavages adjacent to the nitrogen atom and the aromatic ring. The most prominent fragment is often the fluorobenzyl cation (C₇H₆F⁺) at m/z 109, formed by the loss of the amino group (•NH₂). umich.edu This fragment is particularly stable due to resonance delocalization across the benzene (B151609) ring. Another characteristic fragmentation for primary amines is the alpha-cleavage, involving the loss of a hydrogen atom from the benzylic carbon, which would result in a fragment at m/z 124.
Table 3: Key Mass Spectrometry Fragments for 1-(4-fluorophenyl)methanamine
| m/z | Ion Structure | Fragmentation Pathway |
| 125 | [C₇H₈FN]⁺ | Molecular Ion (M⁺) |
| 124 | [C₇H₇FN]⁺ | Alpha-cleavage: [M-H]⁺ |
| 109 | [C₇H₆F]⁺ | Benzylic cleavage: [M-NH₂]⁺ (Base Peak) |
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of 1-(4-fluorophenyl)methanamine confirms the presence of its key functional groups. As a primary amine, it displays two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric vibrations. nih.gov An N-H bending (scissoring) vibration is also typically observed around 1600 cm⁻¹. rsc.org
The spectrum also shows absorptions indicative of the fluorinated aromatic ring. C-H stretching vibrations from the aromatic ring appear just above 3000 cm⁻¹, while those from the aliphatic CH₂ group appear just below 3000 cm⁻¹. clockss.org Aromatic C=C stretching vibrations produce bands in the 1450-1600 cm⁻¹ region. The C-N bond gives rise to a stretch in the 1020-1220 cm⁻¹ range. A strong, prominent absorption band due to the C-F stretch is expected around 1215-1230 cm⁻¹. researchgate.net
Table 4: Characteristic IR Absorption Bands for 1-(4-fluorophenyl)methanamine
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3300-3500 | N-H Stretch (asymmetric & symmetric) | Medium, Sharp (two peaks) |
| 3000-3100 | Aromatic C-H Stretch | Medium to Weak |
| 2850-3000 | Aliphatic C-H Stretch (CH₂) | Medium |
| ~1600 | N-H Bend (Scissoring) | Medium |
| 1500-1600 | Aromatic C=C Stretch | Medium |
| ~1220 | C-F Stretch | Strong |
| 1020-1220 | C-N Stretch | Medium to Weak |
Advanced Spectroscopic Techniques for Structural Purity and Isomerism
Beyond standard methods, advanced spectroscopic techniques can be employed to investigate aspects like structural purity and the influence of the molecule on the properties of larger systems.
While detailed studies on the intrinsic photoluminescence of 1-(4-fluorophenyl)methanamine are not extensively documented, its protonated form, 4-fluorobenzylammonium (B8765559), is a critical component in materials science, where its properties significantly influence photoluminescence (PL). It is widely used as an organic "spacer" cation in the development of two-dimensional (2D) and quasi-2D perovskite materials for optoelectronic devices. researchgate.net The incorporation of 4-fluorobenzylammonium into these perovskite structures has been shown to modulate their luminescence behavior, often resulting in a characteristic blueshift in their photoluminescence spectra compared to 3D analogues. researchgate.net
Furthermore, 1-(4-fluorophenyl)methanamine serves as a versatile building block for synthesizing more complex fluorescent molecules. It can be condensed with other compounds to form Schiff base ligands, which act as chemosensors that exhibit changes in their fluorescence emission upon binding to metal ions. rsc.org These applications demonstrate the importance of the fluorophenylmethylamine moiety in designing materials with tailored photoluminescent properties.
X-ray Diffraction Analysis of Crystalline Forms
X-ray diffraction (XRD) is a definitive analytical technique for the unequivocal determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of molecules within a crystal lattice. For derivatives containing the (fluorophenyl)methyl]amine moiety, XRD studies have been instrumental in elucidating their specific stereochemistry, molecular packing, and the nature of non-covalent interactions that dictate their supramolecular architecture.
Furthermore, the crystal structure is stabilized by a network of intermolecular hydrogen bonds, including N—H⋯O, N—H⋯S, and C—H⋯O interactions. nih.govpsu.edu These connections link individual molecules into supramolecular chains that extend along the b-axis of the unit cell. nih.gov Such detailed knowledge of intermolecular forces is vital for predicting material properties like solubility and melting point.
In a similar vein, X-ray powder diffraction was employed to determine the stereochemistry of the imine double bond in a series of 3-amino-4-methylthiophene-2-acylcarbohydrazones. scielo.brnih.gov The analysis of a representative compound from this series confirmed its crystal structure, which was found to be arranged in a monoclinic space group (Cc). scielo.br This unequivocal determination of the E/Z configuration is often challenging to ascertain by spectroscopic methods alone, highlighting the indispensable role of X-ray diffraction in structural chemistry.
The table below summarizes key crystallographic data obtained from single-crystal X-ray diffraction studies of representative compounds.
| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|---|
| Methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₃H₁₃FN₂O₂S | Monoclinic | P2₁/n | a = 13.3298(15) Å b = 7.1509(8) Å c = 14.5703(17) Å β = 109.854(4)° |
| (E)-3-amino-N'-((4-fluorophenyl)methylene)-4-methylthiophene-2-carbohydrazide (Derivative of Compound 8j) | C₁₃H₁₂FN₃OS | Monoclinic | Cc | a = 38.971(6) Å b = 4.8314(6) Å c = 18.843(2) Å β = 109.964(4)° |
Computational and Theoretical Investigations of Fluorophenyl Methyl Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. unipd.it These methods solve approximations of the Schrödinger equation to determine molecular structure, energy, and various other properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. aps.orgcmu.edu It is used to determine the ground-state electronic structure of molecules by calculating the electron density. aps.org Studies on related fluorophenyl derivatives frequently use DFT to optimize molecular geometries and predict vibrational frequencies. researchgate.net
For instance, in a study on 2-[(4-Fluorophenylimino)methyl]-3,5-dimethoxyphenol, calculations using the B3LYP functional with a 6-31G(d) basis set were shown to accurately reproduce the experimentally determined molecular structure. nih.gov Similarly, research on 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP) employed the B3LYP method with the larger 6-311++G(d,p) basis set for geometric optimization. mdpi.comresearchgate.net The choice of functional and basis set is critical and is often validated by comparing calculated results with experimental data where available. nih.govajchem-a.com
| Compound Studied | DFT Functional | Basis Set | Reference |
|---|---|---|---|
| 2-[(4-Fluorophenylimino)methyl]-3,5-dimethoxyphenol | B3LYP | 6-31G(d) | nih.gov |
| 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one | B3LYP | 6-311++G(d,p) | mdpi.com |
| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | B3LYP | 6-311++G(d,p) | ajchem-a.com |
| Pyrazine (B50134) Derivatives (including fluoro derivatives) | B3LYP | 6-311G++(d,p) | semanticscholar.org |
The electronic properties of a molecule are described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a crucial parameter for assessing a molecule's chemical reactivity and kinetic stability. ajchem-a.com
In the analysis of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com A large energy gap generally implies high stability. ajchem-a.com For the compound FOMMP, the energy gap was found to be low, suggesting higher chemical reactivity. mdpi.comresearchgate.net
Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions, such as hyperconjugation, which contributes to molecular stability. researchgate.netnih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.govajchem-a.com For example, in 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, MEP analysis identified the nitrogen atoms of the oxadiazole ring as the most likely sites for electrophilic attack. ajchem-a.com
| Compound Studied | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |
| (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol | -6.270 | -2.035 | 4.235 | researchgate.net |
Molecular Modeling and Simulation
While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational possibilities of molecules.
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. lumenlearning.com This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity. The analysis is performed by systematically rotating dihedral angles of flexible bonds and calculating the potential energy at each step to map out the potential energy surface. libretexts.org
For acyclic molecules like [(fluorophenyl)methyl]amine, rotation around single bonds leads to various staggered and eclipsed conformations. chemistrysteps.com The relative stability of these conformers is determined by factors such as steric hindrance and torsional strain. libretexts.orgchemistrysteps.com The most stable conformations are those that minimize these unfavorable interactions, typically with bulky groups positioned far from each other (anti-conformation). lumenlearning.com For example, conformational analysis of n-butane shows that the anti-conformation is more stable than the gauche conformations due to steric interactions between the methyl groups. chemistrysteps.com Similar principles apply to [(this compound, where the orientation of the fluorophenyl group relative to the methylamine (B109427) moiety would define the key conformers.
Molecular Dynamics (MD) simulations track the motions of atoms in a molecule or a system of molecules over time by solving Newton's equations of motion. mdpi.com This method provides a dynamic view of molecular behavior, including conformational changes, intermolecular interactions, and solvation effects. researchgate.netnih.gov
MD simulations require a force field, which is a set of parameters that defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. mdpi.com For amine-containing compounds, force fields like AMBER or COMPASS are often employed. mdpi.commdpi.com In a study of methylamine in aqueous solutions, MD simulations were used to investigate the detailed picture of solvation and hydrogen bonding between methylamine and water molecules. researchgate.net Similarly, MD simulations could be applied to [(this compound to understand its behavior in different solvent environments and its interaction with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. semanticscholar.orgnih.gov These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and using statistical methods to create a mathematical equation that predicts the activity or property of interest. nih.govnih.gov
For classes of compounds like aromatic amines, QSAR models have been developed to predict properties such as carcinogenic potency. nih.gov These models often use descriptors derived from quantum chemical calculations, topology, and geometry. nih.gov Statistical techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly used to build the predictive models. semanticscholar.orgresearchgate.net A QSAR study on pyrazine derivatives, for instance, found that an ANN model performed better than an MLR model in predicting antiproliferative activity. semanticscholar.org Such approaches could be invaluable in screening libraries of [(this compound derivatives to identify candidates with desired properties, thereby guiding synthetic efforts.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to correlate the biological activity of a series of compounds with their 3D shape and electrostatic properties. dovepress.com The process involves aligning the molecules in a common orientation and then placing them in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule are calculated. dovepress.comnih.gov These calculated energy values constitute the CoMFA fields, which are then subjected to partial least squares (PLS) analysis to derive a QSAR model. dovepress.com
The resulting model can be visualized as contour maps, where different colored regions indicate areas where modifications to the steric or electrostatic properties would likely lead to an increase or decrease in biological activity. For instance, in studies of phenylalkylamines, a class of compounds to which [(this compound belongs, CoMFA models have successfully identified key structural features for receptor interaction. researchgate.netnih.gov
A typical CoMFA study involves several statistical parameters to assess the quality of the model. The cross-validated correlation coefficient (q²) is a measure of the predictive ability of the model, while the non-cross-validated correlation coefficient (r²) indicates the goodness of fit. A high q² value (typically > 0.5) is indicative of a robust model. nih.gov
For example, a CoMFA model developed for a series of hallucinogenic phenylalkylamines yielded a q² of 0.549 and an r² of 0.835, suggesting a reliable predictive model. nih.gov Similarly, a study on 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives produced a CoMFA model with a q² of 0.530 and an r² of 0.903. nih.gov These examples demonstrate the utility of CoMFA in building predictive models for diverse compound classes.
Table 1: Statistical Results of a CoMFA Model for Phenylalkylamine Derivatives
| Parameter | Value | Description |
|---|---|---|
| Cross-validated q² | 0.549 | Indicates good predictive ability of the model. |
| Non-cross-validated r² | 0.835 | Shows a strong correlation between predicted and actual activity. |
| Standard Error of Estimation | 0.219 | Represents the deviation of the predicted values from the observed values. |
| Optimal Number of Components | 5 | The number of principal components used to build the PLS model. |
| Reference | nih.gov | |
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another powerful 3D-QSAR method that complements CoMFA. nih.gov Like CoMFA, CoMSIA analyzes the steric and electrostatic fields, but it also includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov A key difference is that CoMSIA uses a Gaussian function to calculate the similarity indices, which avoids the singularities at atomic positions that can occur in CoMFA and provides a smoother representation of the molecular fields. nih.gov
The inclusion of additional fields in CoMSIA often provides a more detailed understanding of the SAR. The results are also visualized as contour maps, which highlight regions where specific physicochemical properties are favorable or unfavorable for biological activity. nih.gov
For instance, a CoMSIA study on a series of fluorinated hexahydropyrimidine (B1621009) derivatives with cytotoxic activities resulted in a highly predictive model with an r² value of 0.999. nih.gov In another study on DMDP derivatives, the CoMSIA model, which combined steric, electrostatic, hydrophobic, and hydrogen bond donor fields, showed a q² of 0.548 and an r² of 0.909. nih.gov The contour maps from this study indicated that bulky, electronegative substituents at the meta-position of the phenyl ring were favorable for activity. nih.gov
Table 2: Statistical Results of a CoMSIA Model for DMDP Derivatives
| Parameter | Value | Description |
|---|---|---|
| Cross-validated q² | 0.548 | Demonstrates good predictive power. |
| Non-cross-validated r² | 0.909 | Indicates a very strong correlation. |
| Predictive r² (Test Set) | 0.842 | Shows excellent predictive ability for external compounds. |
| Field Contributions | Steric, Electrostatic, Hydrophobic, H-bond Donor | The physicochemical properties used to build the model. |
| Reference | nih.gov | |
Elucidating Electronic and Steric Contributions to Biological Activity
Both CoMFA and CoMSIA provide valuable insights into the electronic and steric factors that govern the biological activity of [(this compound derivatives. The contour maps generated from these analyses are instrumental in guiding lead optimization.
Steric Contributions: The steric contour maps from CoMFA and CoMSIA highlight regions where bulky or smaller substituents are preferred. Green contours typically indicate areas where increased steric bulk is favorable for activity, while yellow contours suggest that bulkier groups are detrimental. nih.gov For example, in a study of hallucinogenic phenylalkylamines, the steric field contribution to the CoMFA model was 45.0%, indicating a significant role for molecular shape and size in receptor binding. researchgate.netnih.gov
Electronic Contributions: The electrostatic contour maps reveal the importance of charge distribution. Blue contours often signify regions where positive charge is favorable, while red contours indicate that negative charge is preferred for enhanced activity. nih.gov In the aforementioned phenylalkylamine study, the electrostatic field contributed 55.0% to the CoMFA model, highlighting the critical nature of electronic interactions. researchgate.netnih.gov The fluorine atom in [(this compound derivatives, being highly electronegative, significantly influences the electronic properties of the phenyl ring and can engage in crucial interactions, such as hydrogen bonding or dipole-dipole interactions, with the biological target.
By integrating the information from both steric and electrostatic contour maps, medicinal chemists can rationally design new [(this compound analogs with improved biological profiles. For example, if a CoMFA map shows a green contour near a specific position on the phenyl ring and a blue contour near another, it would suggest that a bulky, electron-donating group at the first position and an electron-withdrawing group at the second could enhance activity.
Preclinical Biological Activity and Mechanistic Research
Enzyme Inhibition and Modulation Studies
The (fluorophenyl)methyl]amine scaffold has been incorporated into various molecules to explore their potential as enzyme inhibitors. Research has focused on several key enzymes, including tyrosinase and retroviral integrase, as well as other metabolic enzymes.
Tyrosinase Inhibition by Derivatives
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing agents for hyperpigmentation disorders. A series of isopropylquinazolinone derivatives were synthesized and evaluated for their ability to inhibit tyrosinase. Within this series, a compound featuring a 4-fluorobenzyl moiety at the R position demonstrated the most potent inhibitory activity, with a reported IC50 value of 34.67 ± 3.68 µM. frontiersin.orgnih.gov Kinetic analysis of this potent derivative indicated a mixed-type inhibition mechanism. frontiersin.orgnih.gov
Further research into structure-activity relationships (SARs) revealed that the presence and position of substituents on the phenyl ring significantly influence the inhibitory potential. For instance, halogen-substituted analogs generally showed improved potency compared to the unsubstituted parent compound. frontiersin.org Among these, a 2-chlorophenyl derivative exhibited the highest inhibition at a concentration of 50 µM. frontiersin.org Conversely, increasing the steric bulk with dimethyl substitutions tended to decrease the inhibitory activity. nih.gov The enhanced potency of benzyl (B1604629) derivatives over phenyl compounds suggests that the additional flexibility of the benzyl group may allow for better interaction within the hydrophobic pocket of the tyrosinase enzyme. nih.gov
In a separate line of investigation, benzamide (B126) compounds incorporating a 3-chloro-4-fluorophenyl group were found to be significant inhibitors of tyrosinase from Agaricus bisporus (AbTYR), with IC50 values in the low micromolar range. acs.org
Below is an interactive data table summarizing the tyrosinase inhibitory activity of selected isopropylquinazolinone derivatives.
| Compound ID | R Group | % Inhibition at 50 µM | IC50 (µM) |
| 9a | Phenyl | 21.64 | - |
| 9b | 2-Chlorophenyl | 37.97 | - |
| 9d | 4-Chlorophenyl | 26.86 | - |
| 9g | 2-Methylphenyl | 34.62 | - |
| 9j | 4-Hydroxyphenyl | 35.48 | - |
| 9q | 4-Fluorobenzyl | - | 34.67 ± 3.68 |
| Kojic Acid | (Reference) | - | 23.64 ± 2.56 |
Retroviral Integrase Inhibition
Retroviral integrase is a crucial enzyme for the replication of retroviruses, such as HIV, making it a key target for antiviral drug development. Research has explored various chemical scaffolds for their ability to inhibit this enzyme.
One study identified a novel diketo acid derivative, 6-[1-(4-Fluorophenyl) methyl-1H-pyrrol-2-yl)]-2, 4-dioxo-5-hexenoic acid ethyl ester, which selectively inhibits the replication of HIV-1 in cell culture. brieflands.com This finding suggests that the inclusion of a (4-fluorophenyl)methyl group within a diketo acid framework can lead to potent anti-retroviral activity. brieflands.com The structure-activity relationship (SAR) studies of related compounds have emphasized the importance of the diketo acid moiety for chelating metal ions in the active site of the integrase enzyme. nih.gov
While a broad range of compounds have been investigated as HIV-1 integrase inhibitors, including quinazoline (B50416) analogs and N-hydroxyisoquinoline derivatives, specific and detailed mechanistic studies focusing solely on the (this compound core are limited in the available literature. brieflands.commdpi.com
L-myosin Phosphatase (LMPTP) Modulation
L-myosin phosphatase (LMPTP), also known as myosin light-chain phosphatase (MLCP), plays a critical role in the regulation of smooth muscle contraction by dephosphorylating the myosin light chain. wikipedia.org Modulation of this enzyme's activity is a potential therapeutic strategy for various disorders.
Despite the importance of LMPTP, a review of the available scientific literature did not yield specific studies on the modulation of this enzyme by compounds containing the (this compound scaffold. Research on LMPTP inhibitors and modulators has explored other chemical structures, such as thiazole (B1198619) compounds and phosphorylated peptides derived from the myosin phosphatase target subunit (MYPT1). mdpi.com
Modulation of Other Metabolic Enzymes
The (this compound scaffold has been incorporated into molecules designed to modulate the activity of other enzymes and transporters involved in metabolic processes.
Equilibrative Nucleoside Transporters (ENTs): A study of analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) investigated their inhibitory effects on human equilibrative nucleoside transporters ENT1 and ENT2. frontiersin.orgpolyu.edu.hk These transporters are crucial for nucleoside salvage pathways and the uptake of nucleoside analogue drugs. nih.gov The research demonstrated that the presence of a halogen on the fluorophenyl moiety is essential for the inhibitory activity against both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk
One of the most potent analogues, compound 3c, which contains the (this compound core structure, inhibited both ENT1 and ENT2 with a preference for ENT2. frontiersin.orgpolyu.edu.hk The inhibitory action was found to be irreversible and non-competitive. polyu.edu.hk
The following table presents the IC50 values for selected FPMINT analogues against ENT1 and ENT2. frontiersin.org
| Compound | Inhibition of ENT1 (IC50 µM) | Inhibition of ENT2 (IC50 µM) |
| 2a | 104.92 | No inhibition |
| 2b | 12.68 | 2.95 |
| 3b | 1.65 | No inhibition |
| 3c | 2.38 | 0.57 |
Dopamine (B1211576) Transporter (DAT): A series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines were synthesized and evaluated for their binding affinities at the dopamine transporter (DAT). nih.govnih.gov Atypical DAT inhibitors are being investigated for their potential in treating psychostimulant use disorders. nih.gov Within this series, modifications to the alicyclic amine portion of the molecule led to compounds with improved DAT affinity compared to the parent compound. nih.govnih.gov For example, compound 14a showed a DAT affinity (Ki) of 23 nM, a significant improvement over the parent compound's Ki of 230 nM. nih.govnih.gov
Receptor Interaction Studies (in vitro/cellular assays)
The interaction of (this compound derivatives with cellular receptors is another area of preclinical research, with a particular focus on opioid receptors.
Polyamine Transport System (PTS) Interaction and Cellular Uptake Mechanisms
The polyamine transport system (PTS) is a critical mechanism for cellular uptake of polyamines like spermidine (B129725) and spermine, which are essential for cell growth and proliferation. Tumor cells, in particular, often exhibit an increased demand for polyamines, met by both biosynthesis and enhanced uptake via the PTS. nih.gov Consequently, this transport system is a target for therapeutic and imaging strategies. Research has shown that the PTS can tolerate certain structural modifications to polyamines, allowing for the design of probes and inhibitors.
Substrate Specificity for PTS
The substrate specificity of the PTS is crucial for its function. While the system is tailored for natural polyamines, it can recognize and transport synthetic analogues. Studies involving fluorobenzylated polyamines have demonstrated that these modified compounds possess suitable characteristics for transport into tumor cells. nih.gov This indicates that the addition of a 4-fluorobenzyl group, a structure closely related to the (fluorophenyl)methylamine core, is tolerated by the transport machinery. nih.gov The recognition by the PTS is highly dependent on the core polyamine structure; for instance, with spermidine-based conjugates, derivatization is best tolerated on the aminobutyl end (N1 position). researchgate.net This suggests that while the polyamine backbone is key for recognition, the system has some flexibility, allowing moieties like the fluorobenzyl group to be appended for imaging or therapeutic purposes. nih.govresearchgate.net
Energy-Dependent Transport Mechanisms
The uptake of polyamines and their analogues via the PTS is an active process that requires energy. capes.gov.br This energy-dependent mechanism ensures the efficient accumulation of these essential polycations inside the cell, even against a concentration gradient. The transport of fluorobenzylated polyamines, which are recognized as substrates by the PTS, is therefore also understood to occur through this energy-requiring pathway. nih.govcapes.gov.br The precise components of the mammalian PTS are still under investigation, but recent findings point to the involvement of P5B-type ATPases like ATP13A2 and ATP13A3 as significant contributors to polyamine uptake. researchgate.net These transporters utilize the energy from ATP hydrolysis to drive the import of substrates, including fluorescently labeled polyamine analogs. researchgate.netbiorxiv.org
Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonism
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors involved in a wide range of physiological functions in the central and peripheral nervous systems. nih.govwikipedia.org They are classified into five subtypes (M1-M5). nih.gov The development of ligands that can selectively target these subtypes is a significant area of research.
A novel compound, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate, which contains a 4-fluorophenethyl group structurally similar to the (fluorophenyl)methylamine core, has been synthesized and evaluated for its affinity at all five human mAChR subtypes. Binding affinity studies, determined using [3H]N-methylscopolamine in Chinese hamster ovary (CHO) cell membranes, revealed high affinity across all subtypes, with Ki values in the low nanomolar range. nih.gov However, the compound displayed low subtype selectivity. nih.gov Interestingly, while binding assays are often performed by displacing an antagonist, functional assays using rat striatal slices showed that this compound acts as a muscarinic agonist, not an antagonist. nih.gov
| Receptor Subtype | Ki (nM) |
|---|---|
| M1 | 2.0 |
| M2 | 13 |
| M3 | 2.6 |
| M4 | 2.2 |
| M5 | 1.8 |
GABA(A) Receptor Allosteric Modulation
The γ-aminobutyric acid type A (GABA(A)) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. mdpi.com These receptors are targets for many clinically important drugs, including benzodiazepines, which act as positive allosteric modulators (PAMs). wikipedia.orgnih.gov PAMs bind to a site on the receptor distinct from the GABA binding site and enhance the receptor's response to GABA, typically by increasing the frequency or duration of channel opening. wikipedia.org
While numerous compounds have been developed to modulate GABA(A) receptors, the available research literature did not specify a compound containing the (this compound moiety that has been explicitly characterized as a GABA(A) receptor allosteric modulator. The development of subtype-selective modulators is an active area of research, as different GABA(A) receptor subunit combinations (e.g., those containing α1, α2, α3, or α5 subunits) are associated with different physiological effects. researchgate.net For example, the benzodiazepine (B76468) antagonist flumazenil, which is used to reverse benzodiazepine effects, has been found to have complex modulatory effects and even weak intrinsic agonist activity at certain receptor subtypes. nih.gov A fluorinated version, 2'-[18F]fluoroflumazenil, has been developed for PET imaging and shows a binding affinity comparable to the parent compound, with an IC50 value of 3.5 nM. nih.gov
Sigma-1 Receptor Ligand Studies
The sigma-1 receptor is a unique molecular chaperone protein located at the endoplasmic reticulum. nih.gov It is implicated in a variety of cellular functions and is a therapeutic target for several central nervous system disorders. nih.govunito.it A wide range of compounds, including antipsychotics, bind to sigma-1 receptors. nih.gov
The butyrophenone (B1668137) antipsychotic, Haloperidol (B65202), which contains a 4-fluorophenyl group, is a well-characterized sigma-1 receptor ligand. neurology.org It binds with high affinity to both sigma-1 and sigma-2 receptors, as well as D2-like dopamine receptors. nih.gov The high affinity of haloperidol for the sigma-1 receptor has been demonstrated in numerous studies, with reported Ki values in the low nanomolar range. nih.gov Functionally, haloperidol is classified as a sigma-1 receptor antagonist. Research in guinea pig brain and human neuroblastoma cells suggests that haloperidol may act as an irreversible inactivator of sigma-1 receptors, a process that may involve its metabolic reduction. nih.gov
| Compound | Ki (nM) |
|---|---|
| Haloperidol | ~2-7 |
| (+)-Pentazocine | 1.7 |
Investigational Anticancer Activity (in vitro cell line studies)
Derivatives incorporating the (this compound structure have been the subject of numerous in vitro studies to evaluate their potential as anticancer agents. These investigations have primarily focused on their ability to inhibit the growth of cancer cells and to interact with cellular macromolecules like DNA.
Several studies have demonstrated the antiproliferative effects of (this compound derivatives across a panel of human cancer cell lines. For instance, novel 1,3,5-triazine (B166579) derivatives bearing this moiety have shown promising activity. Specifically, compounds 4f and 4k were found to be potent inhibitors of MDA-MB-231 triple-negative breast cancer cells, with IC₅₀ values of 6.25 µM and 8.18 µM, respectively, surpassing the activity of the parent compound imatinib (B729) (IC₅₀ = 35.50 µM) rsc.org. Further investigation revealed that compound 4f could inhibit the migration, invasion, and proliferation of MDA-MB-231 cells rsc.org.
Similarly, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were tested against 58 cancer cell lines. Compound 4e , which incorporates a fluorophenyl group, was particularly sensitive against the CNS cancer cell line SNB-75, showing a percent growth inhibition (PGI) of 41.25% at a 10⁻⁵ M concentration nih.govmdpi.com. Another analog, 4i , also demonstrated significant activity against several cell lines, including SNB-75 (PGI 38.94%) and UO-31 (PGI 30.14%) nih.govmdpi.com.
The table below summarizes the in vitro anticancer activity of selected (this compound derivatives.
The mechanism of anticancer activity for some (this compound derivatives involves direct interaction with DNA. Studies on pyridine-4-carbohydrazide Schiff base derivatives have shown their potential as DNA-targeting agents cmjpublishers.com. Molecular docking and spectroscopic investigations, such as UV-visible absorption titration, have confirmed that these types of compounds can bind to the minor groove of genomic DNA cmjpublishers.com. The binding constants (Kb) for these interactions were found to be in the range of 6.3×10⁴ to 7.4×10⁴ M⁻¹, with negative Gibbs free energy values suggesting that these binding interactions occur spontaneously cmjpublishers.com.
Furthermore, cationic pyridinium-based 4-amino-1,8-naphthalimide (B156640) derivatives have been shown to bind to double-stranded DNA via intercalation rsc.org. The fluorescence of some of these compounds is significantly enhanced upon binding to DNA, suggesting their potential use as spectroscopic probes for studying nucleic acids rsc.org. The interaction is not always uniform across different DNA sequences; for example, the fluorescence of one derivative was enhanced in the presence of adenine-rich sequences but partially quenched by guanine-rich sequences rsc.org.
Antimicrobial Activity Evaluations (in vitro)
The (this compound scaffold is also present in compounds evaluated for their antimicrobial properties. A series of N-acetylated fluorophenylalanine-based aromatic amides and esters demonstrated mild to moderate activity against various microbes nih.gov. These derivatives were tested against Gram-positive bacteria, mycobacteria, and several fungal strains, with minimum inhibitory concentrations (MICs) starting from 125 µM nih.gov. The fungus Trichophyton mentagrophytes was found to be particularly susceptible to these compounds nih.gov.
In another study, newly synthesized pyridothienopyrimidine derivatives were evaluated for their antibacterial activity. While some derivatives showed weak to inactive profiles, 2-chloromethyl derivatives, particularly the 7,9-dimethyl derivative 4a , exhibited significant antibacterial activity researchgate.net. Compound 4a was most potent against B. cereus with a MIC of 4 µg/mL and showed activity comparable to amoxicillin (B794) against other tested strains researchgate.net.
The table below presents the in vitro antimicrobial activity of selected compounds.
Antioxidant Properties of Analogs
Analogs containing the fluorophenyl moiety have been investigated for their antioxidant potential. A study on 3-dithiocarbamic flavanones, where the flavanone (B1672756) ring B was substituted at the para-position with different halogens, explored their radical scavenging activities mdpi.com. The results indicated that the presence of a halogen substituent, including fluorine, induced better antioxidant properties compared to standards like ascorbic acid and BHT mdpi.com. The radical scavenging activity was found to decrease in the order F > Cl > Br > I > H, which correlates with the decreasing electronegativity and withdrawing inductive effect of these substituents mdpi.com. This effect is believed to make the C(2)-H bond of the benzopyran ring more prone to hydrogen radical transfer mdpi.com.
Another study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide also identified compounds with significant antioxidant activity. 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone (17 ) was found to have a DPPH radical scavenging activity 1.13 times higher than that of ascorbic acid nih.gov. Interestingly, replacing the bromine with a fluorine atom in analog 21 led to a nearly two-fold decrease in activity, highlighting the subtle structure-activity relationships in these systems nih.gov.
Neuropharmacological Effects (preclinical, without human trials)
The (this compound structure is a component of molecules designed to target the central nervous system. A series of pyridazinones containing a (2-fluorophenyl)piperazine moiety were designed and evaluated as inhibitors of monoamine oxidase (MAO)-A and -B nih.gov. Compound T6 , with a meta-bromo substitution, was identified as the most potent MAO-B inhibitor with an IC₅₀ value of 0.013 µM, followed by the para-chloro substituted compound T3 (IC₅₀ = 0.039 µM) nih.gov.
Additionally, a newly synthesized amantadine (B194251) derivative, Tyr-Am, which incorporates a tyrosine moiety, has been investigated for its neuropharmacological activity in preclinical models. This derivative demonstrated an improved ability to enhance neuromuscular performance, spatial memory, and learning processes in rodents compared to the parent drug amantadine, suggesting its potential as an antiparkinsonian agent farmaciajournal.com.
Design and Evaluation of Chemical Probes for Biological Systems
The unique properties of the fluorophenyl group have been exploited in the design of chemical probes for studying biological systems. The sulfur(VI)-fluoride exchange (SuFEx) chemistry has enabled the development of probes that can specifically label protein binding sites rsc.org. Understanding the protein microenvironment is crucial for the rational design of these SuFEx probes for applications in chemical biology and drug discovery rsc.org.
Furthermore, fluorophenyl moieties have been incorporated into fluorescent probes. For instance, ligands with polyfluorophenyl groups have been shown to promote structural rearrangements in RNA aptamers like Spinach2 and Broccoli, leading to increased ligand affinities nih.gov. This effect highlights the potential of using such derivatives to develop sensitive probes for nucleic acids. The design of these probes often involves a modular approach, allowing for the synthesis of a diverse range of molecules with tailored properties for specific biological applications, such as staining cellular targets or for use in DNA-based biophotonics nih.gov.
Applications in Advanced Materials and Chemical Biology
Utilization in Organic-Inorganic Hybrid Materials
Organic-inorganic hybrid materials combine the distinct properties of both organic and inorganic components, leading to novel functionalities. The (fluorophenyl)methyl]amine moiety has been instrumental in the development of specialized hybrid materials, particularly in the formation of liquid crystals and perovskite nanomaterials.
Formation of Colloidal Lyotropic Liquid Crystalline Phases
Lyotropic liquid crystals are materials that exhibit liquid-crystalline properties at certain concentrations in a solvent. chemrxiv.org These phases are formed by the self-assembly of molecules and are of interest for applications in drug delivery and medical imaging. nih.govnih.gov Research has demonstrated that derivatives such as [4-(trifluoromethyl)phenyl]methanamine can be used to synthesize two-dimensional layered hybrid organic-inorganic metal halide perovskites. chemrxiv.orgrsc.org These perovskite nanoplatelets, when dispersed in a solution containing surfactants, can self-assemble into colloidal lyotropic liquid crystalline phases. rsc.org Specifically, hexagonal-shaped nanoplatelets have been observed to form discotic-nematic orderings in colloidal dispersions. chemrxiv.org This self-assembly process is a key step in creating ordered microstructures from semiconducting materials. rsc.org
Application in Perovskite Nanomaterials
Perovskite nanomaterials are a class of materials with a specific crystal structure that have garnered significant attention for their excellent optoelectronic properties, making them suitable for applications in solar cells and light-emitting devices. mdpi.com The organic cation component of the perovskite structure can be modified to tune the material's properties.
In this context, (this compound derivatives serve as the organic cation (the 'A' in the A₂BX₄ perovskite formula). chemrxiv.org For example, bis{[4-(trifluoromethyl)phenyl]methanammonium} tetraiodoplumbate(II) has been synthesized to form stable colloidal nanoplatelets. rsc.org The synthesis involves the slow addition of a solution containing [4-(trifluoromethyl)phenyl]methanamine hydroiodide and lead(II) iodide into a solution of surfactants like oleic acid and oleylamine. rsc.org This method allows for the creation of highly stable suspensions of perovskite nanoplatelets that exhibit photoluminescence, a critical property for optoelectronic applications. rsc.org
| Component | Role in Synthesis |
| [4-(trifluoromethyl)phenyl]methanamine hydroiodide | Organic cation precursor |
| Lead(II) iodide | Inorganic component precursor |
| Oleic acid & Oleylamine | Surfactants for stabilization and dispersion |
| N,N-dimethylformamide | Solvent for precursors |
| Chlorobenzene | Antisolvent/Dispersion medium |
Table 1: Key components used in the synthesis of perovskite nanoplatelets featuring a (this compound derivative. rsc.org
Development of Fluorescent Probes and Imaging Agents
Fluorescent probes are molecules that can absorb and emit light, allowing for the visualization of biological processes at the molecular level. nih.gov The development of these agents is crucial for medical diagnostics and research. Amine-reactive fluorescent dyes are frequently used to create these probes by covalently bonding to biomolecules. bocascientific.comaatbio.com
The primary amine group in (this compound makes it a suitable candidate for conjugation with amine-reactive dyes. aatbio.com There are several classes of amine-reactive moieties, such as succinimidyl esters (SE) and isothiocyanates (ITC), which react with amines to form stable bonds. bocascientific.comucsd.edu This reaction allows for the incorporation of the fluorophenyl group into a larger probe structure. The fluorine atom can modify the photophysical properties of the dye and enhance its utility.
Furthermore, fluorinated analogs are actively investigated for the development of positron emission tomography (PET) radioligands. researchgate.net For instance, a fluoromethyl analog of a known imaging agent was synthesized and evaluated in preclinical studies. researchgate.net While this specific study did not find specific binding for the tested compound, it highlights the strategy of using fluorination to develop new imaging agents for targets like the colony-stimulating factor 1 receptor (CSF1R), which is implicated in neuroinflammation. researchgate.net
| Amine-Reactive Moiety | Resulting Chemical Bond | Stability Characteristics |
| Succinimidyl Esters (SE) | Carboxamide | Very stable bond |
| Isothiocyanates (ITC) | Thiourea | Less stable; can deteriorate over time |
| Sulfonyl Chlorides (SC) | Sulfonamide | Very stable; can survive protein hydrolysis |
| Tetrafluorophenyl (TFP) Esters | Carboxamide | Stable bond; less susceptible to hydrolysis than SE |
Table 2: Common classes of amine-reactive moieties used for creating fluorescent probes and bioconjugates. ucsd.edu
Strategies for Drug Discovery Lead Compound Identification
The introduction of fluorine into potential drug candidates is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.gov The fluorophenyl motif is a common feature in many modern pharmaceuticals. mdpi.com Compounds like [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride serve as key intermediates in the synthesis of more complex molecules, particularly those targeting neurological disorders. chemimpex.com
The strategic inclusion of fluorine can lead to several benefits:
Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the drug's half-life. mdpi.com
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as receptors or enzymes, thereby increasing potency. For example, the trifluorobenzene moiety in the migraine drug atogepant (B605675) leads to a higher binding affinity for its target receptor compared to the non-fluorinated version. nih.govmdpi.com
Physicochemical Properties: Fluorine can alter a molecule's lipophilicity and basicity (pKa), which influences its absorption, distribution, and excretion. nih.govmdpi.com
These principles guide the rational design of lead compounds, where derivatives of (this compound can act as foundational building blocks for creating new therapeutic agents. chemimpex.com
Explorations in Agrochemical Development
Similar to pharmaceuticals, the agrochemical industry has leveraged the unique properties of fluorine to develop more effective and stable pesticides, including herbicides, fungicides, and insecticides. researchgate.netresearchgate.net It is estimated that approximately 25% of agrochemicals licensed worldwide contain fluorine. researchgate.net
The (this compound scaffold is relevant in this field. For example, the herbicide Flufenacet contains an N-(4-fluorophenyl) group within its structure. atlantis-press.com Flufenacet is an aryloxy amide herbicide used for pre- and post-emergence control of grass and broadleaf weeds in crops like corn and soybeans. atlantis-press.com The fluorination of aromatic scaffolds in agrochemicals can fine-tune properties such as in vivo stability, lipophilicity, and the molecule's mode of action. researchgate.net The development of such compounds demonstrates the continued exploration of fluorinated amine derivatives in the search for new and improved agricultural products.
Q & A
Q. What are the common synthetic routes for fluorophenylmethylamine derivatives, and how are reaction conditions optimized?
Fluorophenylmethylamine derivatives are typically synthesized via nucleophilic substitution or reductive amination. For example, reacting halogenated fluorophenyl precursors (e.g., 4-fluorobenzyl chloride) with primary/secondary amines in the presence of bases like sodium hydroxide or potassium carbonate . Solvent choice (e.g., THF, DMF) and temperature (often 50–80°C) are critical for yield optimization. Purification via column chromatography or recrystallization ensures product purity .
Q. Which spectroscopic techniques are essential for structural characterization of these compounds?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and amine proton environments (e.g., δ 3.2–3.8 ppm for CH₂-NH groups) .
- IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 209.3 for (4-fluorophenyl)methylamine) .
Q. How can researchers assess the biological activity of fluorophenylmethylamine derivatives?
Initial screening involves in vitro assays such as:
- Receptor Binding Studies : Radioligand displacement assays to measure affinity for targets like GPCRs .
- Enzyme Inhibition Assays : Monitoring activity changes in enzymes (e.g., kinases) via fluorometric or colorimetric readouts .
- Cell Viability Tests : Using MTT assays to evaluate cytotoxicity .
Advanced Research Questions
Q. How can contradictory data on biological activity between studies be resolved?
Discrepancies often arise from differences in assay conditions (e.g., pH, co-solvents) or compound purity. Researchers should:
- Validate purity via HPLC (>95%) and confirm stereochemistry if applicable .
- Replicate assays under standardized conditions (e.g., ISO guidelines) .
- Use isogenic cell lines to minimize variability in cellular responses .
Q. What strategies improve scalability of fluorophenylmethylamine synthesis while maintaining yield and purity?
Advanced methods include:
- Continuous Flow Reactors : Enhance reaction control and reduce by-products during scale-up .
- Catalytic Systems : Palladium or copper catalysts for cross-coupling reactions to streamline multi-step syntheses .
- In-line Analytics : Real-time monitoring via FTIR or UV-vis to adjust parameters dynamically .
Q. What mechanistic insights explain the enhanced bioactivity of fluorinated derivatives?
The fluorine atom’s electronegativity increases metabolic stability and binding affinity through:
- Hydrophobic Interactions : Fluorophenyl groups anchor to non-polar enzyme pockets .
- Hydrogen Bonding : Fluorine can act as a weak H-bond acceptor, stabilizing ligand-receptor complexes .
- Electron-Withdrawing Effects : Modulate electron density at the amine center, altering reactivity in redox environments .
Q. How can researchers troubleshoot low yields in reductive amination reactions for these compounds?
Common fixes include:
- Optimizing Stoichiometry : Ensure a 1:1 molar ratio of amine and carbonyl precursor .
- Catalyst Selection : Use sodium cyanoborohydride over traditional reductants for milder conditions .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Methodological Challenges & Solutions
Q. What approaches are used to resolve structural ambiguities in fluorophenylmethylamine derivatives?
Advanced techniques include:
- X-ray Crystallography : Definitive confirmation of stereochemistry and crystal packing .
- ²D NMR (COSY, NOESY) : Elucidates through-space couplings and substituent proximity .
- Computational Modeling : DFT calculations predict stable conformers and electronic properties .
Q. How can cross-reactivity in receptor binding assays be minimized?
Strategies involve:
- Counter-Screening : Test compounds against related receptors (e.g., adrenergic vs. dopaminergic) .
- Structure-Activity Relationship (SAR) Studies : Modify substituents to isolate target-specific interactions .
- Use of Knockout Models : Genetically modified cells lacking non-target receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
